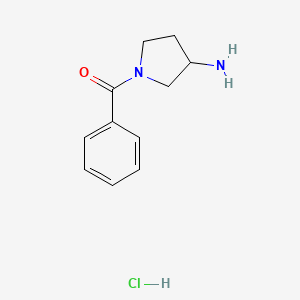

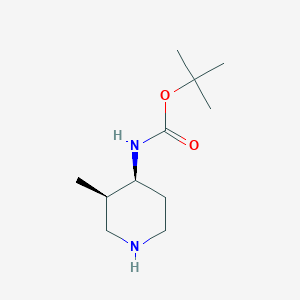

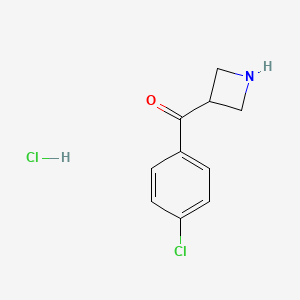

(3-Amino-1-pyrrolidinyl)(phenyl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(3-Amino-1-pyrrolidinyl)(phenyl)methanone hydrochloride” is a chemical compound that has recently gained attention in the field of chemistry due to its potential applications in various fields such as pharmaceuticals and material sciences. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Applications De Recherche Scientifique

Spectroscopic Properties

- Electronic Absorption and Fluorescence: (3-Amino-1-pyrrolidinyl)(phenyl)methanone and related compounds exhibit unique electronic absorption, excitation, and fluorescence properties in different solvents. These properties are influenced by the solvent's polarity and hydrogen-bonding abilities. Quantum chemistry calculations provide insights into the molecule's conformations and molecular orbital energies (Al-Ansari, 2016).

Synthesis and Characterization

Synthesis Techniques

Novel synthesis methods have been developed for derivatives of (3-Amino-1-pyrrolidinyl)(phenyl)methanone, leading to a variety of compounds characterized by spectral studies and theoretical calculations (Enbaraj et al., 2021).

Chemical Modifications

Different chemical modifications of (3-Amino-1-pyrrolidinyl)(phenyl)methanone have been explored, resulting in compounds with varied structures and properties, such as antimicrobial activities (Kumar et al., 2012).

Pharmacological Activities

- Anticonvulsant Agents: Derivatives of (3-Amino-1-pyrrolidinyl)(phenyl)methanone have been synthesized and evaluated for their anticonvulsant activities. Some compounds showed potent effects, indicating their potential as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).

Molecular Docking and Enzyme Inhibition

- Enzyme Inhibitory Activities: Certain derivatives of (3-Amino-1-pyrrolidinyl)(phenyl)methanone have been found to exhibit enzyme inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Molecular docking studies suggest significant interactions at the enzyme active sites, indicating the potential of these compounds in therapeutic applications (Cetin et al., 2021).

Orientations Futures

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . Therefore, “(3-Amino-1-pyrrolidinyl)(phenyl)methanone hydrochloride” and similar compounds may have potential applications in drug discovery.

Propriétés

IUPAC Name |

(3-aminopyrrolidin-1-yl)-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNWDRDZKQZGKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoylpyrrolidin-3-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)

![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)

![3-Bromobenzo[d]isoxazole](/img/structure/B1374670.png)